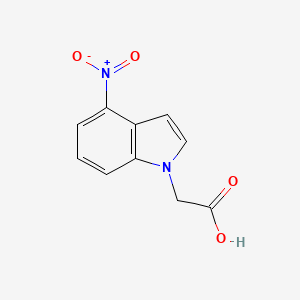

(4-Nitroindol-1-yl)acetic acid

Vue d'ensemble

Description

“(4-Nitroindol-1-yl)acetic acid” is a derivative of indole . Indole derivatives are of wide interest due to their diverse biological and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis due to their importance . Many methods often start from ortho-substituted anilines, which greatly restricts the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .

Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . For instance, the Bischler indole synthesis involves alkylation of an aniline with an α-haloketone, followed by acid-catalyzed ring closure .

Physical And Chemical Properties Analysis

The physical and chemical properties of organic molecules, such as pKa and partition coefficient, play an important part in the design of analytical methods . The physical properties of drug molecules, along with simple chemical derivatisation and degradation reactions, influence the development of analytical methods .

Applications De Recherche Scientifique

Energetic Materials Development

Researchers have synthesized and characterized energetic salts based on nitroiminotetrazole-containing acetic acid derivatives. These materials, characterized by their insensitivity to impact and potential use in energetic applications, illustrate the utility of (4-Nitroindol-1-yl)acetic acid derivatives in creating compounds with significant heats of formation and detonation properties (Joo et al., 2012).

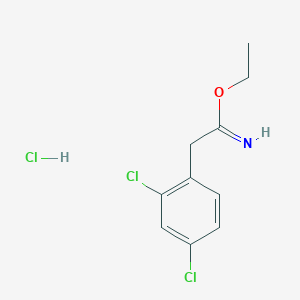

Synthesis of Pharmacophore Moieties

The creation of trifluoromethylated derivatives from (5-aminoindol-3-yl)acetic acid demonstrates another application. These derivatives, synthesized from 5-nitroindole and various reactants, lead to compounds containing a pharmacophore moiety of α-(trifluoromethyl)indolylacetic acid. This process showcases the role of (4-Nitroindol-1-yl)acetic acid derivatives in pharmacological research (Vorobyeva et al., 2018).

Photoactivated Protecting Groups

The utility of 1-acyl-7-nitroindolines, closely related to (4-Nitroindol-1-yl)acetic acid derivatives, as photoactivated protecting groups for carboxylates in aqueous solutions is another significant application. This demonstrates the role of such compounds in controlled release technologies, where rapid release of carboxylates can be achieved through photolysis (Morrison et al., 2002).

Antimicrobial and Antiinflammatory Activities

Research into heterocycles derived from nitroindole carbohydrazides, including those related to (4-Nitroindol-1-yl)acetic acid, indicates potential antimicrobial, antiinflammatory, and antiproliferative activities. Such studies open avenues for the use of (4-Nitroindol-1-yl)acetic acid derivatives in the development of new therapeutic agents (Narayana et al., 2009).

Photolabile Protecting Groups

The exploration of 1-acyl-7-nitroindolines for efficient photocleavage, leading to the release of carboxylic acids, underscores the potential of (4-Nitroindol-1-yl)acetic acid derivatives in creating photolabile protecting groups. This is particularly relevant for the development of neuroactive amino acids, where precise control over the release of active compounds is required (Papageorgiou & Corrie, 2000).

Orientations Futures

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Mécanisme D'action

Target of Action

It is known that indole derivatives, such as (4-nitroindol-1-yl)acetic acid, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of a complex between the indole derivative and its target, which can alter the function of the target and lead to the observed biological effects .

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is known to regulate almost all aspects of plant growth and development . It’s plausible that (4-Nitroindol-1-yl)acetic acid may also influence similar biochemical pathways.

Pharmacokinetics

For instance, indometacin, an indole derivative, displays a linear pharmacokinetics profile where the plasma concentrations and area under the curve (AUC) are dose-proportional .

Result of Action

Indole derivatives have been reported to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects . For example, indole-3-acetic acid has been found to exert anti-depressive effects in animal models .

Action Environment

The action of (4-Nitroindol-1-yl)acetic acid can be influenced by various environmental factors. For instance, a study found that the effect of indole-3-acetic acid supplementation on Spirulina sp. LEB 18 cultures varied between indoor and outdoor environments . Similarly, the action, efficacy, and stability of (4-Nitroindol-1-yl)acetic acid could be influenced by factors such as temperature, pH, and light conditions.

Propriétés

IUPAC Name |

2-(4-nitroindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-10(14)6-11-5-4-7-8(11)2-1-3-9(7)12(15)16/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSQOXKHSLXLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)O)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Nitroindol-1-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

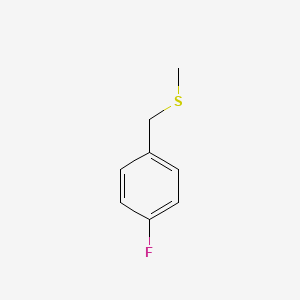

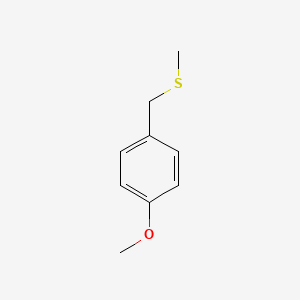

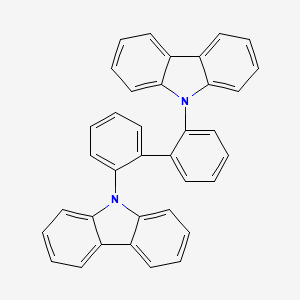

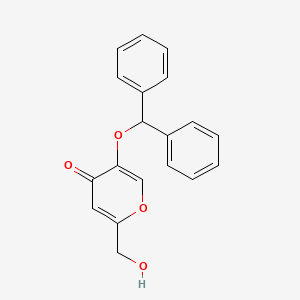

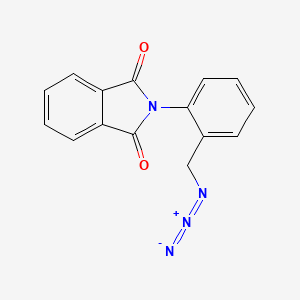

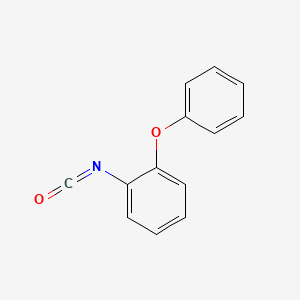

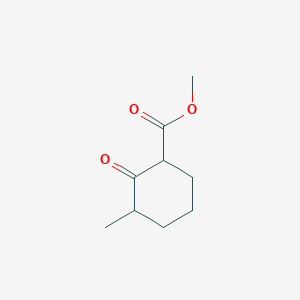

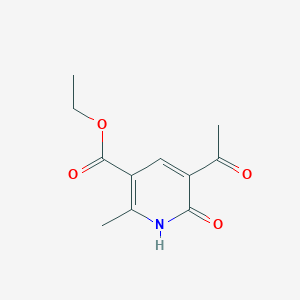

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium](/img/structure/B3146252.png)

![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B3146261.png)

![5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine](/img/structure/B3146272.png)